Benzamide, N-4-isoquinolinyl-

Description

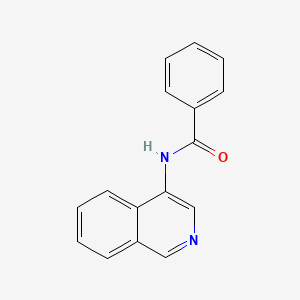

Benzamide, N-4-isoquinolinyl-, is a benzamide derivative characterized by a benzoyl group substituted with a 4-isoquinolinyl moiety at the amide nitrogen. Isoquinoline, a heterocyclic aromatic compound, imparts distinct electronic and steric properties compared to simpler alkyl or aryl substituents. This structural feature may enhance binding affinity to biological targets (e.g., enzymes or receptors) due to the planar, conjugated system of isoquinoline, which facilitates π-π interactions and hydrogen bonding.

Structure

3D Structure

Properties

CAS No. |

681448-78-2 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-isoquinolin-4-ylbenzamide |

InChI |

InChI=1S/C16H12N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-11H,(H,18,19) |

InChI Key |

PBIBJVJKWIRIOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway

-

Benzoyl Chloride Preparation : 4-Nitrobenzoyl chloride is synthesized via nitration followed by chlorination with thionyl chloride (SOCl₂).

-

Amide Formation : The chloride reacts with 4-isoquinolinylamine in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.

-

Reduction : Nitro groups are reduced using hydrogen gas (H₂) over a palladium catalyst, yielding the final amine-functionalized benzamide.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Catalyst | Pd/C (10 wt%) |

| Yield | 70–78% |

Limitations :

-

Requires handling of toxic SOCl₂ and H₂.

-

Multi-step purification reduces overall efficiency.

Beckmann Rearrangement of Oxime Derivatives

A novel approach leveraging the Beckmann rearrangement was reported in Molecules (2025). This method converts oxime intermediates into amides under acidic conditions.

Procedure Overview

-

Oxime Synthesis : Benzaldehyde derivatives are treated with hydroxylamine hydrochloride to form oximes.

-

Rearrangement : Oximes undergo Beckmann rearrangement in trifluoroacetic acid (TFA) at 60°C, producing the corresponding amide.

-

Isoquinoline Integration : 4-Isoquinolinylamine is introduced via nucleophilic substitution or direct coupling.

Critical Observations :

-

Rearrangement efficiency depends on the antiperiplanar geometry of the oxime.

-

Yields are moderate (45–55%) due to competing hydrolysis side reactions.

Direct Amination Using Liquid Ammonia

A high-yielding method from Canadian Journal of Chemistry (1977) utilizes liquid ammonia as both solvent and reagent.

Experimental Steps

-

Base Generation : Potassamide (KNH₂) is prepared by reacting potassium metal with ammonia.

-

Nucleophilic Attack : 1-Chlorobenzoylisoquinoline is added to the ammonia solution, facilitating displacement of the chloride by the amide ion.

-

Isolation : The product is extracted with dichloromethane (DCM) and purified via silica gel chromatography.

Performance Metrics :

-

Yield: 65–72%.

-

Purity: >95% after crystallization.

Drawbacks :

-

Requires cryogenic conditions (−33°C) for ammonia handling.

-

Limited substrate compatibility due to strong basicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isoquinoline nitrogen and the benzamide carbonyl group participate in nucleophilic substitution processes under basic conditions.

-

Reaction with Potassamide (KNH₂):

Treatment of 1-chlorobenzoylisoquinoline derivatives with potassamide in liquid ammonia leads to the formation of N-(1-isoquinolinyl)benzamide via intramolecular acylation. The reaction involves:-

Amide ion addition to the carbonyl group.

-

Deprotonation and nucleophilic attack at the ortho-position of the chlorobenzoyl group.

-

Intramolecular cyclization, releasing chloride and forming the final product .

Yield Optimization:

Condition Yield (%) KNH₂, NH₃, THF, 5h 17% KNH₂ + dibenzo-18-crown-6 77% The use of crown ethers enhances ion mobility, significantly improving yields .

-

Intramolecular Cyclization and Rearrangement

The compound exhibits unique cyclization behavior under basic or acidic conditions:

-

Base-Mediated Cyclization:

In the presence of potassium tert-butoxide, the amide nitrogen undergoes deprotonation, facilitating intramolecular attack on the adjacent aromatic ring. This results in the formation of fused polycyclic structures, as evidenced by NMR studies showing high-field shifts for exchangeable protons (δ 15.4 ppm) . -

Acid-Catalyzed Rearrangement:

Under acidic conditions, the isoquinoline moiety can undergo ring expansion or contraction, though specific pathways require further characterization .

Radical Reactions

Exposure to radical initiators (e.g., peroxides) induces homolytic cleavage at the amide C–N bond:

-

Reaction with Acyl Peroxides:

Visible-light-mediated reactions generate imidoyl radicals, which cyclize to form heterocyclic products. This pathway is critical for synthesizing fused pyridines and indoloquinazolines .

Comparative Reactivity Table

Spectroscopic and Mechanistic Evidence

Scientific Research Applications

Chemical Properties and Reactions

Benzamide, N-4-isoquinolinyl- can undergo several chemical reactions, which include:

- Oxidation : Can be oxidized to form isoquinolin-4-yl benzamide derivatives.

- Reduction : Reduction reactions can yield tetrahydroisoquinoline derivatives.

- Substitution : Substitution reactions can occur at the nitrogen atom of the isoquinoline ring.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed from these reactions are essential for further applications in medicinal chemistry and material science.

Chemistry

In the field of chemistry, Benzamide, N-4-isoquinolinyl- serves as a building block for synthesizing more complex isoquinoline derivatives. These derivatives are crucial for developing new materials and pharmaceuticals.

Biology

The compound is studied for its potential biological activities, including:

- Anticancer Properties : Research indicates that Benzamide, N-4-isoquinolinyl- may inhibit specific enzymes and receptors involved in cancer cell proliferation, potentially leading to tumor growth inhibition.

- Antibacterial and Antifungal Activities : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for treating infections.

Medicine

N-(Isoquinolin-4-yl)benzamide derivatives are explored for their therapeutic potential in treating various diseases:

- Cancer : Compounds derived from Benzamide, N-4-isoquinolinyl- have shown promise in reactivating silenced genes associated with tumor suppression through the inhibition of DNA methyltransferases (DNMTs) .

Case Study 1: Opioid Receptor Agonism

A derivative of Benzamide, N-4-isoquinolinyl-, demonstrated significant anti-nociceptive effects in animal models by acting as a potent agonist at the μ-opioid receptor (MOR). This suggests its potential as an analgesic agent with improved blood-brain barrier penetration .

Case Study 2: Inhibition of DNA Methyltransferases

Research focused on synthesizing benzamide derivatives aimed at inhibiting DNMTs showed promising results in leukemia cell lines. The most potent inhibitor exhibited an EC50 value of 0.9 µM against DNMT3A .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives:

- Substituent Effects : The nature and presence of substituents significantly influence activity.

- Orientation of Functional Groups : The arrangement of functional groups affects binding affinity and selectivity towards biological targets.

Mechanism of Action

The mechanism of action of N-(Isoquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors involved in cancer cell proliferation, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Substituent Comparison: Rip-B: Features a phenethyl group with 3,4-dimethoxy substituents, introducing electron-donating methoxy groups that enhance solubility and modulate electronic properties .

- Synthesis: Rip-B is synthesized via a one-step reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) . N-4-isoquinolinyl-benzamide likely requires coupling of benzoyl chloride with 4-aminoisoquinoline, though specific conditions are unreported.

- Physical Properties: Rip-B has a melting point of 90°C, while the melting point of N-4-isoquinolinyl-benzamide is unrecorded. Isoquinoline’s rigidity may elevate melting points compared to flexible phenethyl analogs.

- Biological Activity: Rip-B’s dimethoxy groups are associated with antioxidant or receptor-binding activity in related compounds. The isoquinolinyl group in the target compound may confer kinase inhibition or antimicrobial properties, as seen in other isoquinoline derivatives.

Pharmaceutical Analog: Benzathine Benzylpenicillin

- Structural Contrast :

- Functional Implications: Benzathine benzylpenicillin’s benzamide-like moiety stabilizes the compound for prolonged antibiotic action, whereas N-4-isoquinolinyl-benzamide’s structure suggests non-antibiotic applications (e.g., anticancer or neurological targets).

Data Tables

Research Findings and Discussion

- Substituent Effects: Electron-rich groups (e.g., methoxy in Rip-B) enhance solubility and may improve bioavailability, whereas isoquinoline’s hydrophobicity could limit aqueous solubility but improve membrane permeability .

- Pharmacological Potential: Benzamide derivatives with aromatic substituents (e.g., Rip-B) often exhibit CNS activity, while isoquinoline-containing analogs are explored in oncology due to kinase interaction capabilities.

Biological Activity

Benzamide, N-4-isoquinolinyl- is a compound belonging to the class of benzamides, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Benzamide, N-4-isoquinolinyl-

Benzamides have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. The structural features of benzamide derivatives often influence their pharmacological profiles, making them suitable candidates for drug development.

The biological activity of Benzamide, N-4-isoquinolinyl- primarily involves its interaction with specific receptors and enzymes. The following mechanisms have been observed:

- Receptor Agonism : Some benzamide derivatives act as agonists at opioid receptors, which are crucial for pain modulation. For instance, studies have shown that modifications to the benzamide structure can enhance potency and selectivity towards μ-opioid receptors (MOR) .

- Inhibition of DNA Methyltransferases : Certain derivatives have demonstrated the ability to inhibit DNA methyltransferases (DNMTs), which play a significant role in epigenetic regulation. This inhibition can lead to reactivation of silenced genes in cancer cells, offering potential therapeutic avenues .

Table 1: Summary of Biological Activities

Case Study 1: Opioid Receptor Agonism

A study identified a derivative of Benzamide, N-4-isoquinolinyl-, that acts as a potent agonist at the MOR. This compound demonstrated significant anti-nociceptive effects in animal models, suggesting its potential as an analgesic agent. The structural modifications improved its blood-brain barrier penetration and reduced adverse effects typically associated with opioid therapies .

Case Study 2: Inhibition of DNMTs

Another research effort focused on the synthesis of benzamide derivatives aimed at inhibiting DNMTs. These compounds were tested in leukemia cell lines and showed promising results in reactivating silenced genes associated with tumor suppression. The most potent inhibitor exhibited an EC50 value of 0.9 µM against DNMT3A, highlighting the therapeutic potential in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Key findings include:

- Substituent Effects : The presence and nature of substituents on the benzamide structure significantly influence activity. For example, introducing specific aromatic or heterocyclic groups can enhance potency against targeted enzymes or receptors .

- Orientation of Functional Groups : The orientation of functional groups within the molecule affects binding affinity and selectivity towards biological targets. Studies have shown that certain configurations lead to improved interactions with receptor sites .

Q & A

Q. What are the common synthetic routes for N-4-isoquinolinyl benzamide derivatives, and how can experimental parameters be optimized?

- Methodological Answer : N-4-isoquinolinyl benzamide derivatives are typically synthesized via palladium-catalyzed C–H functionalization or electrophilic aromatic substitution. For example, cyanoguanidine can act as an electrophilic reagent under superelectrophilic activation conditions to introduce amide groups into aromatic systems . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., acetonitrile vs. DMF), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard purification methods .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in N-4-isoquinolinyl benzamide analogs?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic proton signals in the δ 7.2–8.5 ppm range distinguish isoquinolinyl substituents, while amide protons appear as broad singlets near δ 10.2 ppm. Coupling constants (J = 8–10 Hz) confirm para-substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 310.19 for 4-benzyloxyphenylboronic acid pinacol ester derivatives) .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H stretch) validate the benzamide scaffold .

Advanced Research Questions

Q. What catalytic systems enhance regioselectivity in the functionalization of N-4-isoquinolinyl benzamide derivatives?

- Methodological Answer : Palladium complexes with bidentate ligands (e.g., 1,10-phenanthroline) improve regioselectivity in C–H activation by stabilizing transition states. For example, ligand-directed C–H halogenation (Cl, Br) at the isoquinolinyl C3 position achieves >90% selectivity using Pd(OAc)₂ and N-chlorosuccinimide in DCE at 80°C . Computational modeling (DFT) predicts electron-deficient sites, guiding experimental design .

Q. How can data contradictions in biological activity assays (e.g., enzyme inhibition) be resolved for N-4-isoquinolinyl benzamide compounds?

- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Machine learning classifiers trained on structural descriptors (logP, polar surface area) can reconcile outliers .

Q. What strategies mitigate decomposition of N-4-isoquinolinyl benzamide derivatives under physiological conditions?

- Methodological Answer :

- Stabilization : Co-crystallization with cyclodextrins or PEGylation reduces hydrolysis of the amide bond.

- Prodrug Design : Mask the amide group as a tert-butyl carbamate, which is cleaved enzymatically in vivo .

- Accelerated Stability Testing : Monitor degradation kinetics (pH 7.4 PBS, 37°C) via HPLC-UV over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.